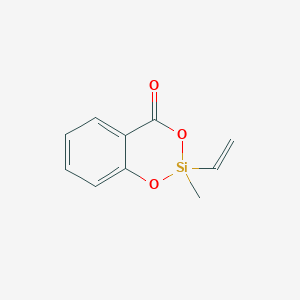![molecular formula C6H10Br2O2 B14641604 Oxirane, [(2,3-dibromopropoxy)methyl]- CAS No. 55275-37-1](/img/structure/B14641604.png)
Oxirane, [(2,3-dibromopropoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, [(2,3-dibromopropoxy)methyl]- is a chemical compound with the molecular formula C6H10Br2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [(2,3-dibromopropoxy)methyl]- typically involves the reaction of glycidol with 1,2-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the use of catalysts.
化学反応の分析
Types of Reactions
Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or halohydrins.
Substitution reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.
Major Products
Diols: Formed from the ring-opening reactions.
Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.
科学的研究の応用
Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .
類似化合物との比較
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with a similar structure but different substituents.
Oxirane, 2,3-dimethyl-, trans-: A stereoisomer of the cis-compound with distinct physical and chemical properties.
Oxirane, tetramethyl-: A more heavily substituted epoxide with different reactivity.
Uniqueness
Oxirane, [(2,3-dibromopropoxy)methyl]- is unique due to the presence of bromine atoms, which impart distinct reactivity and make it suitable for specific applications in organic synthesis and industrial processes. The bromine atoms also influence the compound’s physical properties, such as boiling and melting points, compared to other epoxides.
特性
CAS番号 |
55275-37-1 |
|---|---|
分子式 |
C6H10Br2O2 |
分子量 |
273.95 g/mol |
IUPAC名 |
2-(2,3-dibromopropoxymethyl)oxirane |
InChI |
InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2 |
InChIキー |
AHFBTDADOULYOL-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
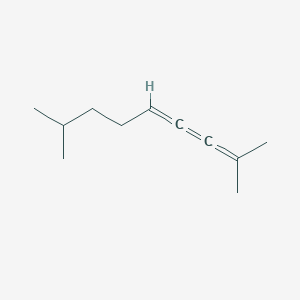


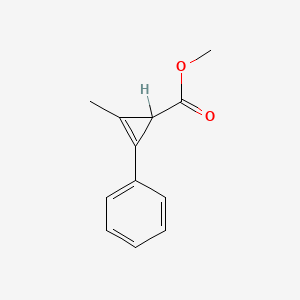
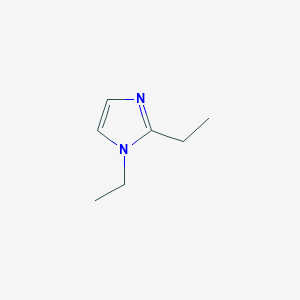
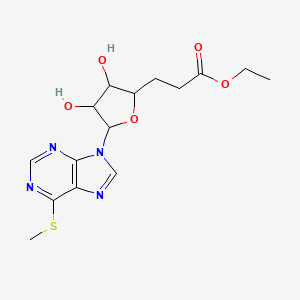
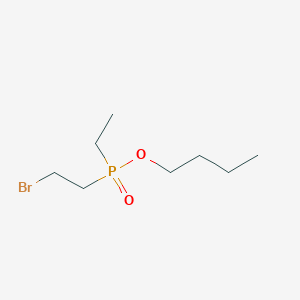
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
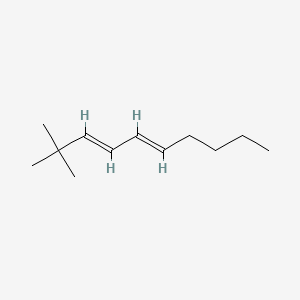

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)

